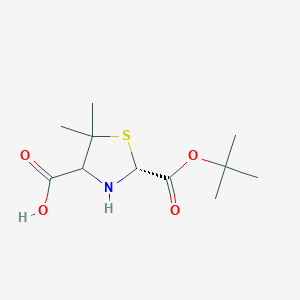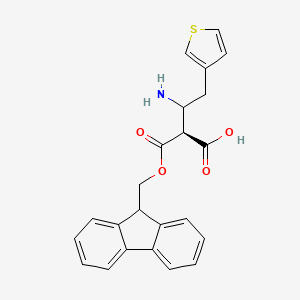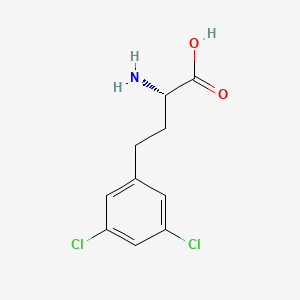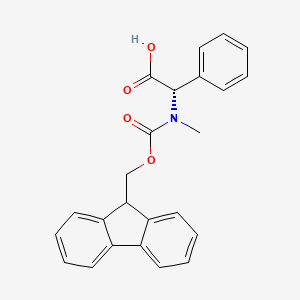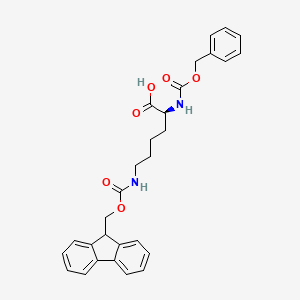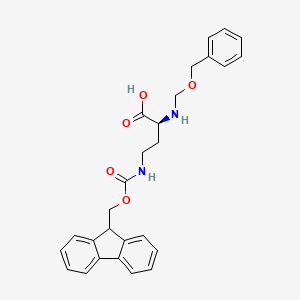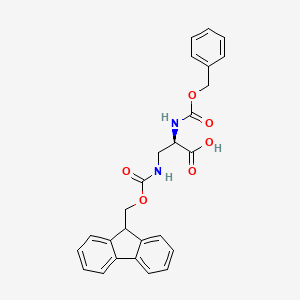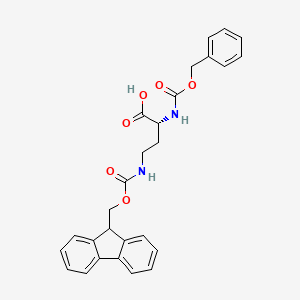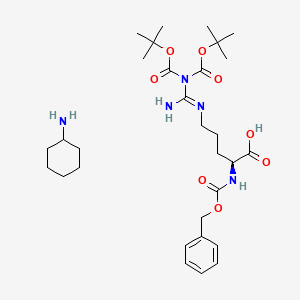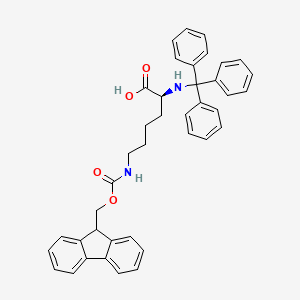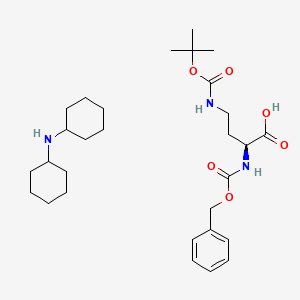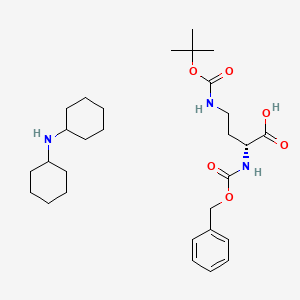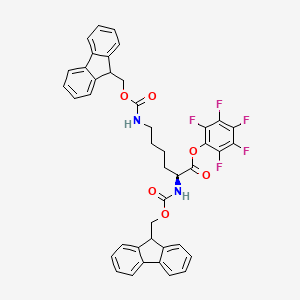
Fmoc-lys(fmoc)-opfp
Descripción general
Descripción
Fmoc-lys(fmoc)-opfp (Fmoc-Lys-OPFP) is a synthetic peptide that has been used in a variety of scientific research applications. It is composed of a phenylalanine (Fmoc) linked to a lysine (Lys) residue, which is then linked to an ortho-phenyl fluorophore (OPFP). Fmoc-Lys-OPFP is a useful tool for studying the structure, dynamics, and interactions of proteins, peptides, and other biological macromolecules.
Aplicaciones Científicas De Investigación
Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the adsorption isotherms of compounds like Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) on molecularly imprinted polymers. This research highlights the specific interactions and binding sites for compounds structurally similar to Fmoc-lys(fmoc)-opfp, which is crucial for applications in selective separation and sensor technologies (Kim & Guiochon, 2005).
Solid-Phase Synthesis of Glycopeptides : Meinjohanns et al. (1995) discussed the use of Fmoc-amino acids in the solid-phase synthesis of O-GlcNAc glycopeptides. This method is particularly relevant for synthesizing complex biological molecules, demonstrating the utility of Fmoc-lys(fmoc)-opfp in peptide synthesis (Meinjohanns et al., 1995).
Dipeptide-Based Functional Hypergelator : Chakraborty et al. (2020) explored a minimalistic dipeptide, including Fmoc-Lys(Fmoc)-Asp, as a hypergelator with potential biomedical applications. Their research demonstrates the unique self-assembly and functional properties of such compounds, which are essential for developing new materials in nanotechnology and biomedicine (Chakraborty et al., 2020).
Asparagine Coupling in Peptide Synthesis : Gausepohl et al. (2009) investigated the use of Fmoc-Asn-OPfp in Fmoc solid-phase peptide synthesis. This study provides insights into the optimization of peptide synthesis, which is relevant to the utilization of Fmoc-lys(fmoc)-opfp (Gausepohl et al., 2009).
Supramolecular Gels Based on Amino Acids : A study by Croitoriu et al. (2021) explored the use of FMOC-functionalized amino acids like FMOC-Lys(FMOC)-OH in creating supramolecular gels. This research is significant for the development of biomaterials and drug delivery systems (Croitoriu et al., 2021).
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVHZCPMVZYQG-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692815 | |
| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(fmoc)-opfp | |
CAS RN |
132990-14-8 | |
| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




